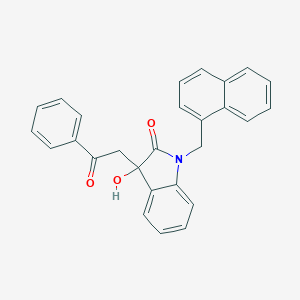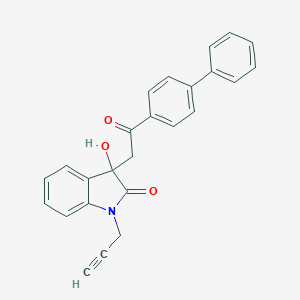![molecular formula C21H16N2O4 B214752 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B214752.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are of great interest to researchers.
Mécanisme D'action
The mechanism of action of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, it has been shown to bind to specific receptors in the brain, leading to the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide. One potential area of study is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, future studies should focus on identifying potential side effects and developing strategies to mitigate them.
Méthodes De Synthèse
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-methoxybenzoyl chloride and 3-amino-2-oxocyclohex-1-enecarboxylic acid in the presence of a base. The resulting product is then reacted with 2-aminobenzoic acid in the presence of a coupling agent to obtain the final product.
Applications De Recherche Scientifique
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide has been extensively studied for its potential use in various research applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C21H16N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O4/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,23H,1H3,(H,22,25)/b21-15+ |
Clé InChI |
UOEZYSZALIDZKG-RCCKNPSSSA-N |
SMILES isomérique |
COC1=CC=CC=C1C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2 |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)


![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214673.png)
![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)
![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)

![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)